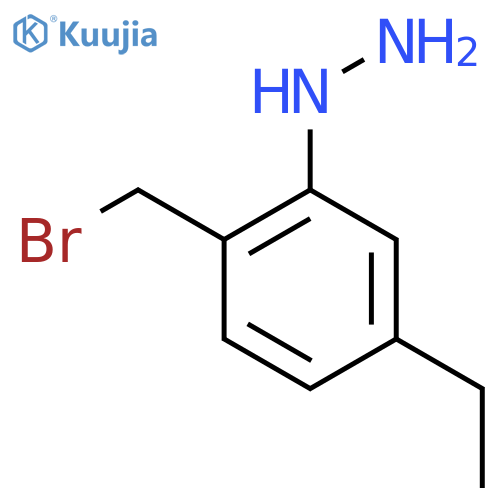Cas no 1803745-33-6 (2-(Bromomethyl)-5-ethylphenylhydrazine)

1803745-33-6 structure
商品名:2-(Bromomethyl)-5-ethylphenylhydrazine
CAS番号:1803745-33-6
MF:C9H13BrN2
メガワット:229.116921186447
CID:4934929
2-(Bromomethyl)-5-ethylphenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-ethylphenylhydrazine
-
- インチ: 1S/C9H13BrN2/c1-2-7-3-4-8(6-10)9(5-7)12-11/h3-5,12H,2,6,11H2,1H3
- InChIKey: JRCMNMQDMNSKTF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1NN)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- トポロジー分子極性表面積: 38
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(Bromomethyl)-5-ethylphenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000311-500mg |
2-(Bromomethyl)-5-ethylphenylhydrazine |
1803745-33-6 | 98% | 500mg |
1,048.60 USD | 2021-06-15 | |
| Alichem | A250000311-1g |
2-(Bromomethyl)-5-ethylphenylhydrazine |
1803745-33-6 | 98% | 1g |
1,786.10 USD | 2021-06-15 | |
| Alichem | A250000311-250mg |
2-(Bromomethyl)-5-ethylphenylhydrazine |
1803745-33-6 | 98% | 250mg |
666.40 USD | 2021-06-15 |
2-(Bromomethyl)-5-ethylphenylhydrazine 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
1803745-33-6 (2-(Bromomethyl)-5-ethylphenylhydrazine) 関連製品
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
